molecular formula C5H9ClO2 B056282 Ethyl 2-chloropropionate CAS No. 535-13-7

Ethyl 2-chloropropionate

Cat. No.: B056282
CAS No.: 535-13-7
M. Wt: 136.58 g/mol
InChI Key: JEAVBVKAYUCPAQ-UHFFFAOYSA-N
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Description

Ethyl 2-chloropropionate is an organic compound with the molecular formula C5H9ClO2. It is a clear, colorless liquid with a pungent odor and is denser than water. This compound is a halogenated ester and is used as an intermediate in various chemical reactions and industrial processes .

Biochemical Analysis

Biochemical Properties

It is known that esters like Ethyl 2-chloropropionate can react with acids to liberate heat along with alcohols and acids . This suggests that this compound may interact with enzymes, proteins, and other biomolecules that can catalyze these reactions.

Cellular Effects

It is known that it may cause toxic effects if inhaled or absorbed through the skin . Inhalation or contact with the material may irritate or burn skin and eyes .

Molecular Mechanism

As an ester, it may undergo hydrolysis in the presence of water and acids, producing 2-chloropropionic acid and ethanol . This reaction could potentially be catalyzed by esterase enzymes in the body.

Temporal Effects in Laboratory Settings

It is known that it has a boiling point of 146-149°C , suggesting that it is stable at normal temperatures but may degrade at high temperatures.

Metabolic Pathways

As an ester, it may be metabolized via hydrolysis to produce 2-chloropropionic acid and ethanol .

Preparation Methods

Ethyl 2-chloropropionate can be synthesized through several methods. One common method involves the reaction of 2-chloropropionyl chloride with ethanol under anhydrous conditions. The reaction typically occurs at temperatures between 5°C and 20°C and takes about 20-60 minutes . The reaction equation is as follows:

CH3CHClCOOH+C2H5OHCH3CHClCOOC2H5+H2O\text{CH}_3\text{CHClCOOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CHClCOOC}_2\text{H}_5 + \text{H}_2\text{O} CH3​CHClCOOH+C2​H5​OH→CH3​CHClCOOC2​H5​+H2​O

Chemical Reactions Analysis

Ethyl 2-chloropropionate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups. For example, reacting with sodium hydroxide can produce ethyl 2-hydroxypropionate.

    Oxidation Reactions: It can be oxidized to form corresponding acids or other oxidized products.

    Reduction Reactions: It can be reduced to form ethyl 2-chloropropanol under specific conditions.

Common reagents used in these reactions include sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Ethyl 2-chloropropionate can be compared with other similar compounds such as:

    Ethyl 2-bromopropionate: Similar in structure but contains a bromine atom instead of chlorine. It has different reactivity and physical properties.

    Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group. It has slightly different boiling points and solubility properties.

    Ethyl 3-bromopropionate: Contains a bromine atom at the third carbon instead of the second.

This compound is unique due to its specific reactivity and applications in polymer synthesis and pharmaceuticals, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-chloropropanoate
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InChI

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3
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InChI Key

JEAVBVKAYUCPAQ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C(C)Cl
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Molecular Formula

C5H9ClO2
Record name ETHYL 2-CHLOROPROPIONATE
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DSSTOX Substance ID

DTXSID70870595
Record name Propanoic acid, 2-chloro-, ethyl ester
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Molecular Weight

136.58 g/mol
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Physical Description

Ethyl 2-chloropropionate appears as a clear colorless liquid with a pungent odor. Denser than water and insoluble in water. Vapors are heavier than air.
Record name ETHYL 2-CHLOROPROPIONATE
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CAS No.

535-13-7
Record name ETHYL 2-CHLOROPROPIONATE
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Record name Ethyl 2-chloropropionate
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Record name Ethyl alpha-chloropropionate
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Record name Ethyl 2-chloropropionate
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Record name Propanoic acid, 2-chloro-, ethyl ester
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Record name ETHYL .ALPHA.-CHLOROPROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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